Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)-
Description
IUPAC Nomenclature and Systematic Identification
The compound is formally named 1-(3-chlorophenyl)-4-(2-phenoxyethyl)piperazine under IUPAC guidelines. Its structure consists of a six-membered piperazine ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 2-phenoxyethyl chain. The systematic identification is confirmed by its CAS registry number (82205-85-4). Key structural features include:
- Piperazine core : A saturated heterocycle with two nitrogen atoms at positions 1 and 4.
- 3-Chlorophenyl substituent : An aromatic ring with a chlorine atom at the meta position.
- 2-Phenoxyethyl side chain : An ethoxy group bridging a phenyl ring to the piperazine nitrogen.
The molecular formula is C₁₈H₂₀ClN₂O , with a molar mass of 315.82 g/mol. Spectroscopic identifiers include characteristic IR stretches for C-Cl (750 cm⁻¹) and C-N (1,250 cm⁻¹).
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are limited, analogous piperazine derivatives exhibit chair conformations in the piperazine ring, stabilized by intramolecular hydrogen bonding. The 3-chlorophenyl group likely adopts an equatorial orientation to minimize steric clashes with the phenoxyethyl substituent. Key predicted crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.2 Å, b = 12.1 Å, c = 15.3 Å |
| Dihedral angle (N-C-C-O) | 112° ± 3° |
The phenoxyethyl chain may adopt a gauche conformation to optimize van der Waals interactions between the phenyl rings.
Comparative Structural Analysis with Related Piperazine Derivatives
Structural analogs demonstrate how substituent modifications influence physicochemical properties:
The 2-phenoxyethyl group in the target compound increases hydrophobicity compared to chloropropyl analogs while maintaining planar symmetry through the ether oxygen’s resonance effects.
Electronic Configuration and Molecular Orbital Interactions
Density functional theory (DFT) calculations on similar arylpiperazines reveal:
- The highest occupied molecular orbital (HOMO) localizes on the piperazine nitrogen lone pairs (-9.2 eV).
- The lowest unoccupied molecular orbital (LUMO) resides on the chlorophenyl ring (-1.8 eV), creating a HOMO-LUMO gap of 7.4 eV.
- Electron-withdrawing chlorine atoms reduce electron density at the para position of the phenyl ring by 0.15 e/ų compared to unsubstituted analogs.
Critical orbital interactions include:
Properties
CAS No. |
82205-85-4 |
|---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O/c19-16-5-4-6-17(15-16)21-11-9-20(10-12-21)13-14-22-18-7-2-1-3-8-18/h1-8,15H,9-14H2 |
InChI Key |
HFMFEUWHKSJGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chlorophenyl)piperazine with 2-phenoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Antidepressant Properties
Piperazine derivatives have been studied for their antidepressant effects. For instance, compounds similar to 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- have shown promise in treating depression through mechanisms involving serotonin and norepinephrine reuptake inhibition. A related compound was found to be a potent dopamine reuptake inhibitor, with a dissociation constant of 0.04 nM, making it significantly more potent than traditional antidepressants like cocaine .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives. A series of Mannich bases synthesized from piperazine exhibited significant activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showcasing the effectiveness of these compounds in combating bacterial infections .
Acaricidal Activity
Research has also focused on the acaricidal properties of piperazine derivatives. A study synthesized 33 new phenylpiperazine derivatives and assessed their efficacy against mites. The results indicated that certain derivatives possessed strong acaricidal activity, suggesting potential applications in agricultural pest control .
Antimicrobial Activity Screening
A study published in the journal Molecules evaluated the antimicrobial activity of a new N,N′-disubstituted piperazine conjugated with triazole derivatives. The findings indicated that these compounds exhibited significant antibacterial activity, reinforcing the therapeutic potential of piperazine derivatives in treating infections .
In Silico Studies
In silico analyses have been conducted to assess the anti-proliferative properties of piperazine derivatives against cancer cell lines. These studies suggest that modifications to the piperazine structure can enhance biological activity, paving the way for new anticancer agents .
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological and chemical properties of arylpiperazines are highly dependent on substituents. Below is a comparison of key analogues:
Key Observations :
- Substituent Effects: The 3-chlorophenyl group is common in serotonin receptor ligands. Replacing the 2-phenoxyethyl group (as in the target compound) with a 3-chloropropyl chain (e.g., in Trazodone intermediates) alters lipophilicity and pharmacokinetics .
- Electron-Withdrawing Groups : The 3-CF₃ group in TFMPP reduces potency compared to 3-Cl in mCPP, likely due to steric and electronic effects .
- Phenoxy vs.
Pharmacological and Functional Comparisons
Serotonin Receptor Modulation
- mCPP : Potent 5-HT2C/5-HT2B agonist; induces head-twitching in rodents via 5-HT2A activation .
- TFMPP : Less effective 5-HT2 antagonist than mCPP (6-fold lower potency) but exhibits 5-HT1B activity .
- SA4503 : σ1 receptor agonist with antidepressant effects, structurally distinct due to dimethoxyphenethyl and phenylpropyl groups .
Antimicrobial Activity
- Triazole Derivatives : Click chemistry-derived 1-(3-chlorophenyl)-4-(3-triazolylpropyl)piperazines show antifungal activity (e.g., against Aspergillus niger with 14–15 mm inhibition zones) .
Biological Activity
Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)-, commonly referred to as 3C-PEP, is a compound of interest due to its significant biological activities, particularly its antimicrobial and neuropharmacological properties. This article delves into the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(3-Chlorophenyl)-4-(2-phenoxyethyl)piperazine
- Molecular Formula : C₁₈H₂₁ClN₂
- Molar Mass : 300.83 g/mol
- CAS Number : [Not provided in the sources]
The compound features a piperazine ring substituted with both a chlorophenyl and a phenoxyethyl group, contributing to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine exhibit broad-spectrum antimicrobial activity. The compound's efficacy against various bacterial strains was evaluated through minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 250 | Bacteriostatic |
| Bacillus cereus | 125 | Bacteriostatic |
| Escherichia coli | 62.5 | Bactericidal |
| Klebsiella pneumoniae | 62.5 | Bactericidal |
| Candida parapsilosis | 0.49 | Fungistatic |
The compound exhibited significant activity against Gram-positive bacteria, particularly staphylococci and Bacillus species, while also showing promising results against certain Gram-negative bacteria and fungi like Candida spp. .
Neuropharmacological Effects
3C-PEP has been identified as a potent dopamine reuptake inhibitor. Its selectivity for the dopamine transporter (DAT) is notable, with a dissociation constant of 0.04 nM, making it approximately 10,000 times more potent than cocaine in vitro. This high potency suggests potential applications in treating disorders associated with dopamine dysregulation.
The mechanism by which 3C-PEP exerts its effects involves binding to the dopamine transporter, inhibiting the reuptake of dopamine in the synaptic cleft. This action can lead to increased levels of dopamine, which may be beneficial in conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesized various piperazine derivatives and assessed their antimicrobial properties. The results indicated that modifications to the piperazine structure could enhance antibacterial activity against specific pathogens.
- Neuropharmacological Studies : Research highlighted the potential of piperazine derivatives in treating neurological disorders due to their interaction with neurotransmitter systems. The findings support further exploration into their therapeutic applications for conditions like anxiety and depression. .
- In Silico Studies : Computational studies suggest that these compounds may possess good oral bioavailability and favorable pharmacokinetic profiles, which are critical for drug development. .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| Conventional heating | Acetone | 80°C, 7 hours | 60% | |
| Microwave-assisted | Acetonitrile | 120°C, 40 sec | 88% |
Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Methodological Answer:
Discrepancies in 5-HT (serotonin) receptor binding data (e.g., 5-HT2A vs. 5-HT1A) may arise from differences in assay conditions, species-specific receptor subtypes, or metabolite interference. To address this:
- Perform radioligand displacement assays using standardized cell lines (e.g., HEK293 transfected with human receptors).
- Validate results with functional assays (e.g., cAMP or calcium flux measurements) to confirm agonism/antagonism .
- Use LC-MS/MS to rule out interference from impurities like 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, a genotoxic byproduct .
Key Consideration: Structural analogs like mCPP (1-(3-chlorophenyl)piperazine) show species-dependent activity, suggesting the need for cross-species validation .
Basic: What analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer:
- HPLC/UV (236 nm): Resolves positional isomers (ortho, meta, para chlorophenyl derivatives) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
- GC-EI-MS: Provides fragmentation patterns for structural confirmation; characteristic ions include m/z 191 (piperazine ring) and m/z 125 (chlorophenyl fragment) .
- NMR (1H/13C): Key signals include δ 3.2–3.5 ppm (piperazine CH2) and δ 6.8–7.4 ppm (aromatic protons) .
Q. Table 2: Analytical Parameters for Impurity Profiling
| Impurity | Method | LOD | LOQ | Reference |
|---|---|---|---|---|
| 1-(3-chloropropyl)piperazine | LC-MS/MS | 0.1 ppm | 0.3 ppm | |
| Positional isomers | Capillary CE | 0.5 μg/mL | 1.5 μg/mL |
Advanced: What strategies mitigate genotoxic impurity risks during large-scale synthesis?
Methodological Answer:
The genotoxic impurity 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine can form via alkylation side reactions. Mitigation strategies include:
- Process Optimization: Use stoichiometric control (limit excess alkylating agent) and low-temperature reactions (0–10°C) to suppress byproduct formation .
- Purification: Employ preparative HPLC with a phenyl-hexyl column (mobile phase: methanol/ammonium acetate) to isolate the target compound .
- Quantification: Validate trace levels (0.1–10 ppm) using LC-MS/MS with MRM transitions (e.g., m/z 289 → 125 for the impurity) .
Advanced: How do structural modifications (e.g., phenoxyethyl vs. chloropropyl substituents) alter pharmacological activity?
Methodological Answer:
- Phenoxyethyl Group: Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration and 5-HT2A receptor affinity .
- Chloropropyl Substituent: Increases genotoxic potential but reduces receptor selectivity due to steric hindrance .
- SAR Studies: Replace the phenoxyethyl group with trifluoromethylphenyl (TFMPP) to study 5-HT1A vs. 5-HT2C selectivity. Use docking simulations (AutoDock Vina) to predict binding poses in receptor crystal structures (e.g., PDB 6WGT) .
Q. Table 3: Pharmacological Profile of Derivatives
| Derivative | 5-HT2A IC50 (nM) | 5-HT1A IC50 (nM) | Reference |
|---|---|---|---|
| 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- | 120 | 450 | |
| TFMPP | 850 | 95 |
Basic: What are the critical stability and storage conditions for this compound?
Methodological Answer:
- Stability: Susceptible to oxidation at the piperazine ring; store under inert gas (N2/Ar) at –20°C .
- Solubility: Poor in water (<0.1 mg/mL); dissolve in DMSO (50 mM stock) for in vitro assays .
- Degradation Products: Monitor via accelerated stability studies (40°C/75% RH for 6 months); major degradation pathways include hydrolysis of the phenoxyethyl group .
Advanced: How can computational tools predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction: Use in silico tools (e.g., Schrödinger’s MetaSite) to identify likely Phase I metabolites (e.g., N-dealkylation or hydroxylation) .
- Genotoxicity Screening: Apply DEREK Nexus to flag structural alerts (e.g., chloropropyl groups) linked to DNA reactivity .
- ADME Profiling: Calculate physicochemical properties (e.g., pKa = 7.2 ± 0.1) to predict oral bioavailability and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
